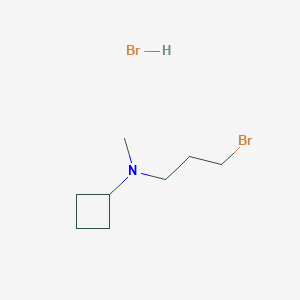
4-(Dimethylamino)butanoyl chloride hydrochloride
Descripción general
Descripción
4-(Dimethylamino)butyric acid hydrochloride, also known as 4-(dimethylamino)butanoic acid hydrochloride, is commonly used in solution-phase peptide synthesis .
Synthesis Analysis
4-Dimethylaminobutyric acid hydrochloride can be synthesized from Formaldehyde and 4-Aminobutyric acid .Molecular Structure Analysis
The molecular weight of 4-(dimethylamino)butanoyl chloride hydrochloride is 186.08 . Its IUPAC name is 4-(dimethylamino)butanoyl chloride hydrochloride . The InChI code is 1S/C6H12ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-5H2,1-2H3;1H .Physical And Chemical Properties Analysis
4-(Dimethylamino)butanoyl chloride hydrochloride appears as a white granular crystalline powder .Aplicaciones Científicas De Investigación
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for acylating inert alcohols and phenols under base-free conditions. The reaction mechanism involves DMAP·HCl forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which reacts with a nucleophilic substrate to form a transient intermediate. This process regenerates the DMAP·HCl catalyst, highlighting its utility in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Synthesis of Antimicrobial Compounds
4-Dimethylamino-3-phenyl-2-butanone was reduced to diastereoisomeric alcohols, which were then acylated to produce esters. Among these compounds, 4-dimethylamino-3-phenyl-2-butanone exhibited notable antifungal activity, showcasing its potential in the development of new antimicrobial agents (Dimmock, Kowal, Turner, Smith, Noble, & Pannekoek, 1978).
Pharmaceutical Intermediate
Dimethylaminopropyl chloride, hydrochloride, a related compound, is primarily used as an organic chemical intermediate in various syntheses. It acts as an alkylating reagent in Grignard and other reactions and is instrumental in the synthesis of numerous drugs, agricultural chemicals, photographic chemicals, and as a biochemical reagent for enzyme studies (Abdo, 2007).
Safety And Hazards
The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
4-(dimethylamino)butanoyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVSOHJMQHHWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)butanoyl chloride hydrochloride | |
CAS RN |
98827-32-8 | |
| Record name | 4-(dimethylamino)butanoyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)







![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)
![N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2414214.png)


